5-Vinyl-2,3-dihydrobenzofuran
Overview
Description
5-Vinyl-2,3-dihydrobenzofuran is a chemical compound . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products .
Synthesis Analysis
Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions . A phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The HOMO–LUMO gap of all three chalcones were calculated and discussed .Chemical Reactions Analysis
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Compounds
The dihydrobenzofuran core is a crucial structural motif in medicinal chemistry due to its presence in a wide range of biologically active compounds. The versatility of 5-Vinyl-2,3-dihydrobenzofuran makes it an ideal precursor for synthesizing complex organic frameworks with significant pharmaceutical applications .
Organic Synthesis: Transition Metal-Catalyzed Reactions
Researchers have developed novel synthetic approaches using transition metals to efficiently assemble the dihydrobenzofuran functionalities. These methodologies are vital for constructing the dihydrobenzofuran nucleus, which is integral to various natural products and pharmaceutical agents .
Pharmaceutical Reference Standards
5-Vinyl-2,3-dihydrobenzofuran: serves as a reference standard in pharmaceutical analysis, particularly in the analytical method development and validation for Quality Control applications. It’s used in the commercial production of drugs like Darifenacin , an antispasmodic medication .
Catalysis: Photochemical Synthesis
The compound is used in photochemical synthesis, where it undergoes semi-hydrogenation and intramolecular cyclization in the presence of a photosensitizer and a cobalt catalyst to access 2,3-dihydrobenzofuran units. This process is crucial for the development of photochemically active pharmaceuticals .
Natural Product Synthesis
5-Vinyl-2,3-dihydrobenzofuran: is employed in the synthesis of natural products that exhibit a range of biological activities, such as anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. Its structural flexibility allows for the creation of diverse bioactive molecules .
Cancer Research: Cytotoxic Agents
The synthesis of compounds containing the dihydrobenzofuran core is of particular interest in cancer research. Compounds like (−)-Nocardione are derived from this scaffold and have shown cytotoxic activities, making them potential anti-cancer agents .
Mechanism of Action
Target of Action
5-Vinyl-2,3-dihydrobenzofuran, a derivative of benzofuran, has been shown to have a wide range of biological activities . They have also been developed as highly potent Bromo and Extra Terminal domain (BET) inhibitors .
Mode of Action
Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that 5-Vinyl-2,3-dihydrobenzofuran may interact with its targets to induce changes in neurotransmitter release.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
5-ethenyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWQHSAUMUIREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303393 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinyl-2,3-dihydrobenzofuran | |
CAS RN |
633335-97-4 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633335-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethenyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 5-vinyl-2,3-dihydrobenzofuran synthesized for this specific study?
A1: The research aimed to understand how molecular structure influences the motion of organic molecules on the Si(100)-2×1 surface. Previous observations showed that 4-methoxystyrene exhibited lateral translations on the surface, attributed to the rotational freedom of its methoxy group []. To confirm this hypothesis, researchers synthesized 5-vinyl-2,3-dihydrobenzofuran. This molecule is structurally similar to 4-methoxystyrene but has the methoxy group covalently linked back to the aromatic ring, restricting its rotational freedom. As expected, 5-vinyl-2,3-dihydrobenzofuran showed suppressed motion on the surface, supporting the initial hypothesis [].
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